4-Bromo-2,6-diisopropylphenyl acetate
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Overview
Description
4-Bromo-2,6-diisopropylphenyl acetate is a chemical compound with the molecular formula C14H19BrO2 . It has a molecular weight of 299.208. This compound is used in various chemical reactions and has potential applications in research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with bromo and isopropyl groups at the 4 and 2,6 positions, respectively, and an acetate group . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the search results, related compounds have been used in reactions such as the Suzuki–Miyaura coupling and the protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Bromination Processes
4-Bromo-2,6-diisopropylphenyl acetate plays a crucial role in bromination processes. Mare and Hannan (1970) observed that brominations of some 2,6-dialkylphenyl acetates, including variants of this compound, lead to both the desired bromoacetates and the corresponding bromophenols. This dual outcome highlights the chemical's versatility in bromination reactions (Mare & Hannan, 1970).
Synthesis and Structural Studies
In the context of synthesis and structural studies, this compound contributes significantly. For instance, Weber et al. (2019) used this compound in synthesizing and studying the structures of complex chemical compounds like benzobis(diazaboroles) and acenaphtho-1,3,2-diazaboroles (Weber et al., 2019).
Applications in Organic Synthesis
The compound also finds use in organic synthesis. For example, Knorr et al. (1994) demonstrated its use in preparing compounds with sterically shielded, sp2-hybridized C-α atoms. Their research provides insights into its application in synthesizing new molecular structures with potential utility in various chemical processes (Knorr et al., 1994).
Catalytic Reactions
Additionally, Tamaru et al. (1978) explored the use of this compound in catalytic reactions, particularly in reactions with allylic alcohols. Their findings show the role of this compound in selectively forming complex organic molecules (Tamaru et al., 1978).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,6-diisopropylphenyl acetate is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with the palladium catalyst leads to the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, enabling the creation of complex organic molecules .
Properties
IUPAC Name |
[4-bromo-2,6-di(propan-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2/c1-8(2)12-6-11(15)7-13(9(3)4)14(12)17-10(5)16/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIWQWFHDXSDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC(=O)C)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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